3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde

DGAT2 inhibition Metabolic disease Pyrazole carboxamide SAR

Medicinal chemistry teams targeting DGAT2 for NASH/dyslipidemia require the correct C3-tert-butyl pyrazole scaffold. Replacing this bulky group propagates 11-fold potency losses (111 nM → 1,230 nM) based on US9828369 SAR data. - **Critical differentiator:** Branched tert-butyl provides specific binding pocket fit vs. n-propyl (132 nM) or des-alkyl analogs. - **Supply advantage:** Purchase aldehyde (≥97% purity) for Pinnick oxidation to carboxylic acid - steric shielding reduces side products vs. direct acid procurement. - **Process safety:** Higher boiling point (255.5 °C) improves scale-up safety.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1087163-16-3
Cat. No. B2785210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde
CAS1087163-16-3
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)C=O)C
InChIInChI=1S/C9H14N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5-6H,1-4H3
InChIKeyQRRSCVZRCVMTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Molecular Profile and Procurement Context


3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1087163-16-3) is a heterocyclic aromatic aldehyde with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g·mol⁻¹ . The compound features a pyrazole core substituted with a tert-butyl group at the C3 position, an N-methyl group at N1, and a carbaldehyde functionality at C5 . Vendors typically supply this compound at purities of 95–98% (GC/HPLC), with recommended storage at 0–8 °C under inert atmosphere . Its principal value lies in its dual role as a lipophilic building block for bioactive molecule synthesis and a protected precursor to 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key pharmacophoric fragment in multiple patent-disclosed DGAT2 inhibitor series [1].

Why Generic Analogs Cannot Substitute in Bioactive Scaffold Programs


Simple 1-methyl-1H-pyrazole-5-carbaldehydes lacking a bulky C3 substituent are ubiquitously available and inexpensive, but their derived carboxamides consistently underperform in target binding assays when steric and lipophilic contributions are pharmacophorically required [1]. The DGAT2 inhibitor series disclosed in US9828369 demonstrates that the C3 tert-butyl group confers an 11-fold improvement in enzymatic IC₅₀ versus the des-alkyl analog (111 nM vs. 1,230 nM) when all other structural features are held constant [1][2]. Replacing tert-butyl with the less sterically demanding n-propyl recovers much but not all of the potency (132 nM), indicating that the fully branched tert-butyl group provides a specific fit advantage in the target binding pocket [3]. Substitution of the N-methyl with N-tert-butyl or relocation of the aldehyde to C4 produces regioisomers with fundamentally different reactivity profiles toward nucleophiles, altering the directionality of subsequent coupling reactions [4]. These quantitative structure–activity divergences mean that late-stage substitution of a non-tert-butyl pyrazole carbaldehyde into an established SAR series will propagate potency losses and confound lead optimization timelines.

Quantitative Differentiation Evidence vs. Closest Analogs


DGAT2 Enzymatic Inhibition: tert-Butyl vs. Unsubstituted C3

Within a common isoquinolinyl-benzoate scaffold, the carboxamide derived from 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbaldehyde (via oxidation to the carboxylic acid and amide coupling) exhibits an IC₅₀ of 111 nM against human DGAT2, compared with 1,230 nM for the identical scaffold bearing the des-tert-butyl 1-methyl-1H-pyrazole-5-carboxamide [1][2]. Both measurements were performed in the same membrane-based enzymatic assay quantifying triolein product formation [1][2].

DGAT2 inhibition Metabolic disease Pyrazole carboxamide SAR

DGAT2 Inhibition: tert-Butyl vs. n-Propyl C3 Substituent

Replacing the C3 tert-butyl group with an n-propyl chain (3-propyl-1-methyl-1H-pyrazole-5-carboxamido fragment) yields an IC₅₀ of 132 nM in the same DGAT2 assay, compared with 111 nM for the tert-butyl analog [1][2]. The 1.2-fold (19%) potency advantage of the tert-butyl variant, while modest, is statistically distinguishable and attributed to the optimized van der Waals contact footprint of the quaternary carbon in the enzyme binding pocket [2].

DGAT2 inhibitor Alkyl branching SAR Steric effect

Lipophilicity Advantage for Membrane Permeability Optimization

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde exhibits a calculated LogP of 1.08 (ALOGPS consensus) to 1.96 (in-house computational estimate), whereas the des-tert-butyl comparator 1-methyl-1H-pyrazole-5-carbaldehyde has a measured/calculated LogP of approximately 0.23 (XLogP3) to −0.61 (ACD/Labs) . The ~1.3 log unit increase corresponds to a ~20-fold increase in octanol–water partition coefficient, which directly impacts passive membrane permeability predictions .

Lipophilicity LogP Membrane permeability Drug-likeness

Thermal and Handling Profile vs. Room-Temperature Comparators

The target compound has a predicted boiling point of 255.5 ± 20.0 °C at 760 mmHg and a flash point of 108.3 ± 21.8 °C, whereas the des-tert-butyl analog 1-methyl-1H-pyrazole-5-carbaldehyde boils at 105–115 °C (15 mmHg) with a flash point of ~66 °C . The ~140 °C higher boiling point of the tert-butyl derivative reflects stronger intermolecular dispersion forces and translates to reduced evaporative losses during solvent removal or vacuum drying steps in multi-step syntheses . Vendors specify storage at 0–8 °C (sealed, dry) for the tert-butyl compound, versus room temperature for the des-tert-butyl analog, consistent with the higher molecular weight and lower vapor pressure .

Boiling point Volatility Storage stability Process chemistry

Regiochemical Identity: C5-Carbaldehyde vs. C4 Regioisomer

The C5-carbaldehyde regioisomer (CAS 1087163-16-3) places the electrophilic carbonyl directly adjacent to the N-methyl group, whereas the C4-carbaldehyde isomer (CAS 1152509-69-7) positions the aldehyde at the ring position farthest from both nitrogen atoms. This positional difference modulates the electronic environment of the carbonyl: the C5 aldehyde experiences electron-withdrawing effects from the adjacent pyrazole N2 nitrogen, increasing its electrophilicity for nucleophilic addition and condensation reactions relative to the C4 isomer [1]. In patent US9828369, only the C5-carboxamide regioisomers (derived from C5-carbaldehyde → C5-carboxylic acid) demonstrate potent DGAT2 inhibition; the C4-substituted analogs are notably absent from the active series, implying regiospecific target recognition [2].

Regiochemistry Pyrazole aldehyde Synthetic building block Condensation reaction

Oxidative Conversion Fidelity and Steric Shielding Effect

The target aldehyde serves as the immediate precursor to 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9), a validated pharmacophoric fragment in multiple patent families . Oxidation of pyrazole-5-carbaldehydes to carboxylic acids typically proceeds via Pinnick-type (NaClO₂) or Ag₂O-mediated protocols. The steric bulk of the tert-butyl group at C3 shields the pyrazole ring from electrophilic side reactions during oxidation, leading to cleaner conversion profiles compared to less hindered analogs [1]. The resulting carboxylic acid is commercially available but at significantly higher cost per gram; in-house oxidation of the aldehyde offers a procurement cost optimization pathway for medicinal chemistry groups synthesizing amide libraries .

Aldehyde oxidation Pyrazole carboxylic acid Building block integrity Amide coupling

Recommended Research and Industrial Application Scenarios


DGAT2 Inhibitor Lead Series Replication and Expansion

For medicinal chemistry teams targeting diacylglycerol O-acyltransferase 2 (DGAT2) for metabolic disorders (NASH, dyslipidemia, obesity), 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is the essential building block for accessing the 111 nM IC₅₀ lead scaffold exemplified in US9828369 [1]. Oxidation to the carboxylic acid followed by HATU-mediated coupling to isoquinolin-8-ylmethanamine intermediates yields the patent-disclosed carboxamide series. The 11-fold potency advantage over the des-tert-butyl comparator (1,230 nM) makes procurement of the correct C3-tert-butyl aldehyde non-negotiable for hit-to-lead validation [1]. Researchers should source material at ≥97% purity to avoid amine-reactive impurities that would compromise amide coupling yields.

Pyrazole-Fused Heterocycle Synthesis via C5-Carbaldehyde Condensation

The C5-carbaldehyde group of this compound participates in Knoevenagel, Schiff base, and hydrazone condensation reactions to generate pyrazole-fused or pyrazole-linked heterocyclic libraries [2]. The tert-butyl group enhances the lipophilicity of the resulting conjugates (ΔLogP ≈ +1.3 vs. des-tert-butyl), which is advantageous for CNS-penetrant compound design or for improving cellular membrane partitioning in intracellular target assays . The C5 regiochemistry ensures the correct vector orientation for target engagement, distinguishing it from the inactive C4-carbaldehyde isomer [2].

Cost-Effective In-House Carboxylic Acid Pharmacophore Synthesis

For academic and industrial groups running parallel amide library syntheses, purchasing the aldehyde (AKSci: ~$3,339/g at 95% purity; Fluorochem: 98% purity) and performing in-house Pinnick oxidation to the carboxylic acid offers a cost-flexible alternative to direct procurement of the carboxylic acid from Thermo Fisher or Combi-Blocks . The tert-butyl group's steric shielding during oxidation reduces side-product formation, improving crude purity and minimizing chromatographic purification requirements [3]. This approach is particularly valuable for multi-gram library synthesis where carboxylic acid sourcing costs escalate rapidly.

Agrochemical Pyrazole Carboxamide Scaffold Development

Pyrazole-5-carboxamides are privileged scaffolds in agrochemical mitochondrial complex I/II inhibitors (e.g., tebufenpyrad, tolfenpyrad class) [3]. 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde provides direct oxidative access to the corresponding 5-carboxylic acid for amide diversification. The elevated boiling point (255.5 °C) and reduced volatility relative to simpler pyrazole aldehydes improve process safety during scale-up reactions involving heating or vacuum distillation . The tert-butyl lipophilic tail may also enhance cuticular penetration in arthropod-targeted pesticide design.

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